Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is an organic compound with the molecular formula C15H17NO2. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing one nitrogen atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate typically involves the reaction of ethyl pyrrole-2-carboxylate with 1-phenylethyl bromide under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would likely involve similar synthetic routes as those used in laboratory settings, with optimizations for scale-up, such as continuous flow reactors and more efficient purification techniques .
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrrole-2-carboxylate derivatives.
Reduction: Reduction reactions can convert it into different pyrrole derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the pyrrole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield pyrrole-2-carboxylic acids, while substitution reactions can produce various N-substituted pyrrole derivatives .
Wissenschaftliche Forschungsanwendungen
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of biological systems and as a potential lead compound in drug discovery.
Industry: It may be used in the production of materials with specific electronic or optical properties.
Wirkmechanismus
The mechanism of action of Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate, particularly in its role as a sedative hypnotic, involves its interaction with gamma-aminobutyric acid (GABA) receptors in the central nervous system. It enhances the activity of these receptors, leading to increased inhibitory neurotransmission and resulting in sedative effects. Unlike some related compounds, it does not significantly inhibit steroid synthesis, making it a safer alternative for certain medical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Etomidate: A sedative hypnotic that also acts on GABA receptors but has significant side effects related to steroid synthesis inhibition.
Pyrrole-2-carboxylate derivatives: Various derivatives with different substituents on the pyrrole ring, each with unique properties and applications
Uniqueness
Ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate is unique due to its balanced profile of efficacy and safety. It retains the beneficial properties of related compounds like etomidate but with a significantly reduced risk of inhibiting steroid synthesis, making it a promising candidate for further development in medicinal chemistry .
Eigenschaften
Molekularformel |
C15H17NO2 |
---|---|
Molekulargewicht |
243.30 g/mol |
IUPAC-Name |
ethyl 1-(1-phenylethyl)pyrrole-2-carboxylate |
InChI |
InChI=1S/C15H17NO2/c1-3-18-15(17)14-10-7-11-16(14)12(2)13-8-5-4-6-9-13/h4-12H,3H2,1-2H3 |
InChI-Schlüssel |
YRYOWTHHYBWOJL-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CC=CN1C(C)C2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.